molecular formula C10H9BrFNO B6601523 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one CAS No. 1367451-46-4

4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one

Cat. No. B6601523
CAS RN: 1367451-46-4
M. Wt: 258.09 g/mol
InChI Key: VMFJLOGKTHNLTA-UHFFFAOYSA-N
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Description

4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one (4-BFPP) is an organic compound belonging to the class of pyrrolidinones. It is a white, crystalline solid with a molecular weight of 300.33 g/mol and a melting point of 170-171°C. 4-BFPP has a variety of applications in the fields of organic synthesis, medicinal chemistry, and scientific research.

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-(3-Bromo-5-Fluorophenyl)Pyrrolidin-2-One serves as an important intermediate in the synthesis of various biologically active compounds. A study by Linxiao Wang et al. (2016) demonstrates the synthesis of 1-(4-Bromo-2-Fluorophenyl)-1,3-Dihydro-2H-Imidazo[4,5-c]Pyridin-2-One, a compound related to 4-(3-Bromo-5-Fluorophenyl)Pyrrolidin-2-One, highlighting its significance in developing new pharmaceuticals (Linxiao Wang et al., 2016).

Molecular Structure and Characterization

In the realm of molecular structure analysis, the synthesis and characterization of compounds similar to 4-(3-Bromo-5-Fluorophenyl)Pyrrolidin-2-One have been widely studied. For instance, Ratika Sharma et al. (2013) explored the crystal structure of 3'-[(4-Fluorophenyl)Carbonyl]-5'-(Hydroxymethyl)-4’-Phenyl Spiro[Indole-3,2'-Pyrrolidin]-2(1H)-One, providing insights into the structural properties of such molecules (Ratika Sharma et al., 2013).

Novel Heterocycle Based Molecules

Research by P. Murthy et al. (2017) on the synthesis of 4-Chloro-2-(3-Fluorophenyl)-2,3-Dihydro-1H-Pyrrolo[3,4-c]Pyridin-1-One (CFPDPPO), a molecule similar to 4-(3-Bromo-5-Fluorophenyl)Pyrrolidin-2-One, sheds light on the development of new heterocycle-based molecules. This study is significant for understanding the reactivity and potential applications of such compounds in various fields, including material science and pharmaceuticals (P. Murthy et al., 2017).

Synthons and Spin-Labelling Studies

H. Hankovszky et al. (1989) conducted a study on the synthesis of ortho-fluoronitroaryl nitroxides, including compounds related to 4-(3-Bromo-5-Fluorophenyl)Pyrrolidin-2-One. This research is vital for understanding the use of such compounds as synthons and reagents in spin-labelling studies, an area crucial for advanced chemical research and applications (H. Hankovszky et al., 1989).

properties

IUPAC Name

4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFJLOGKTHNLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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